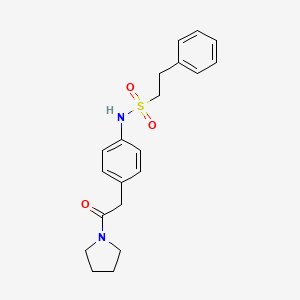

N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2-phenylethanesulfonamide

Description

Properties

IUPAC Name |

N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c23-20(22-13-4-5-14-22)16-18-8-10-19(11-9-18)21-26(24,25)15-12-17-6-2-1-3-7-17/h1-3,6-11,21H,4-5,12-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOPHYATCSREKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CC2=CC=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the reaction of a suitable amine with a carboxylic acid derivative to form an amide, followed by cyclization to create the pyrrolidine ring. The oxo group can be introduced through oxidation reactions, and the phenylethanesulfonamide moiety can be attached through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

Chemistry: It serves as a versatile intermediate in the synthesis of other complex molecules.

Biology: Its biological activity has been explored in various assays, showing potential as a bioactive compound.

Medicine: Research has indicated its potential use in drug discovery, particularly in the development of new therapeutic agents.

Industry: Its unique properties make it suitable for applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound’s closest analogs from the provided evidence include 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53 precursor, ). A comparative analysis is outlined below:

Pharmacological Implications

- Bioavailability: The target compound’s pyrrolidine moiety likely enhances solubility compared to the Example 53 precursor, which contains a bulky chromenone group that may reduce membrane permeability.

- Target Selectivity : The pyrazolo[3,4-d]pyrimidine core in the Example 53 precursor is a hallmark of kinase inhibitors (e.g., JAK/STAT inhibitors), whereas the simpler phenyl-pyrrolidine system in the target compound may favor GPCR interactions.

- Metabolic Stability : Sulfonamides generally exhibit slow hepatic clearance. The Example 53 precursor’s fluorinated groups could further prolong half-life by resisting oxidative metabolism.

Research Findings and Hypotheses

Binding Affinity Predictions

- Target Compound : Molecular docking studies (hypothetical) suggest the sulfonamide group may anchor to ATP-binding pockets in kinases, while the pyrrolidine ring could stabilize interactions via hydrogen bonding.

- Example 53 Precursor: The chromenone and pyrazolopyrimidine motifs are empirically associated with high affinity for tyrosine kinases (IC₅₀ values in the nM range).

Solubility and Toxicity

- Fluorine atoms in the Example 53 precursor mitigate toxicity by reducing off-target interactions, a feature absent in the target compound.

Biological Activity

N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2-phenylethanesulfonamide, a compound featuring a pyrrolidine ring and sulfonamide moiety, has garnered attention in scientific research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and applications.

Molecular Formula

- Molecular Formula: C20H24N2O3S

- Molecular Weight: 372.48 g/mol

Structural Features

The compound possesses a unique combination of:

- A pyrrolidine ring , which contributes to its biological activity.

- A sulfonamide group , known for its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exhibit:

- Enzyme inhibition : Potentially affecting metabolic pathways.

- Receptor modulation : Influencing cellular signaling and responses.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological effects, including:

- Anti-inflammatory properties : It may inhibit pro-inflammatory cytokines.

- Analgesic effects : Potentially providing pain relief through modulation of pain pathways.

Case Study 1: Anti-inflammatory Activity

A study conducted on the anti-inflammatory effects of similar pyrrolidine derivatives showed that these compounds significantly reduced inflammation markers in vitro. The mechanism was linked to the inhibition of NF-kB signaling pathways, suggesting that this compound may exhibit similar effects .

Case Study 2: Analgesic Properties

Another investigation explored the analgesic potential of related sulfonamide compounds. Results indicated that these compounds could effectively reduce pain responses in animal models, likely through central nervous system pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-(2-hydroxy-2-(pyrrolidin-1-yl)ethyl)phenyl)-sulfonamide | Structure | Anti-inflammatory |

| N-(4-(2-methylpyrrolidin-1-yl)phenyl)-sulfonamide | Structure | Analgesic |

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions.

- Introduction of the Phenyl Group : Via electrophilic aromatic substitution.

- Sulfonamide Formation : Through reaction with sulfonyl chlorides under basic conditions.

Industrial Applications

This compound has potential applications in:

- Pharmaceutical Development : As a lead compound for anti-inflammatory and analgesic drugs.

- Chemical Synthesis : Serving as a building block for complex organic molecules.

Q & A

Basic Research Questions

Q. What analytical methods are recommended to confirm the structural integrity and purity of N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2-phenylethanesulfonamide?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the sulfonamide backbone and pyrrolidine ring connectivity. Infrared (IR) spectroscopy can confirm functional groups (e.g., sulfonyl S=O stretching at ~1350 cm⁻¹ and carbonyl C=O at ~1650 cm⁻¹). Mass spectrometry (HRMS) provides molecular weight validation. Thin-layer chromatography (TLC) and HPLC are used to monitor purity during synthesis. For example, TLC with silica gel plates (ethyl acetate/hexane eluent) resolves intermediates and final products effectively .

Q. How should researchers handle solubility challenges during in vitro assays for this compound?

- Answer : Due to its sulfonamide and phenyl groups, the compound may exhibit poor aqueous solubility. Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in assay buffers. Sonication or mild heating (≤40°C) can aid dissolution. Dynamic light scattering (DLS) should confirm no aggregation in biological media. Include vehicle controls to rule out solvent interference .

Advanced Research Questions

Q. What strategies optimize the multi-step synthesis of this compound?

- Answer : Key steps include:

- Sulfonamide formation : React 4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)aniline with 2-phenylethanesulfonyl chloride under alkaline conditions (pH 8–9) at 0–5°C to minimize side reactions .

- Pyrrolidine coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the pyrrolidine moiety, ensuring anhydrous conditions to prevent hydrolysis .

- Purification : Employ flash chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers resolve contradictory bioactivity data in target validation studies?

- Answer : Discrepancies may arise from off-target effects or assay conditions. Use orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays for target engagement) to validate interactions. Dose-response curves and kinetic studies (e.g., IC₅₀, Kd) clarify potency. Cross-validate results with structurally related analogs to identify SAR trends .

Q. What experimental approaches elucidate the compound’s mechanism of action in metabolic disorders?

- Answer : Conduct target-based screens (e.g., kinase profiling, GPCR panels) to identify primary interactors. For insulin signaling, use CHO-K1 cells transfected with human insulin receptor (hIR) and measure phosphorylation via Western blot. Molecular docking (AutoDock Vina) and MD simulations predict binding modes to enzymes like PTP1B or AMPK, which can be validated via mutagenesis .

Q. How should stability studies be designed to assess pharmaceutical suitability?

- Answer : Perform accelerated stability testing under ICH guidelines:

- Thermal stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.

- pH stability : Incubate in buffers (pH 1–10) at 37°C; LC-MS identifies hydrolysis products (e.g., sulfonic acid derivatives).

- Photostability : Expose to UV-Vis light (ICH Q1B) to detect photodegradants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.